2-(2-Ethoxyethoxy)-5-bromopyridine

Descripción

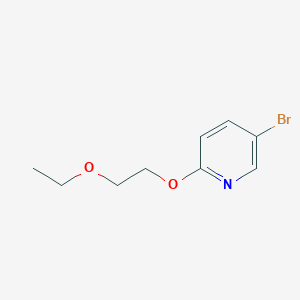

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-(2-ethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-2-12-5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVGEMXJEOQTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625577 | |

| Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249442-19-0 | |

| Record name | 5-Bromo-2-(2-ethoxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications and Functionalization of 2 2 Ethoxyethoxy 5 Bromopyridine in Advanced Chemical Synthesis

Pharmaceutical and Medicinal Chemistry Intermediates

The pyridine (B92270) ring is a common scaffold in many biologically active compounds. The specific structure of 2-(2-ethoxyethoxy)-5-bromopyridine makes it a useful starting material for the synthesis of various pharmaceutical agents.

Synthesis of Kinase Inhibitors

While direct synthesis of specific IRAK (Interleukin-1 Receptor-Associated Kinase) and PI3K (Phosphoinositide 3-kinase) inhibitors using this compound is not extensively documented in publicly available research, the broader class of pyridine derivatives is crucial in the development of kinase inhibitors. Kinase inhibitors are a major class of drugs, particularly in oncology and for inflammatory diseases. The pyridine moiety can act as a key pharmacophore, interacting with the hinge region of the kinase ATP-binding site. The development of potent and selective kinase inhibitors often involves the use of substituted pyridines to optimize binding affinity and pharmacokinetic properties. For instance, various pyridine-based scaffolds have been investigated for their potential to inhibit kinases such as IRAK4 and PI3K, which are implicated in inflammatory and autoimmune diseases as well as cancer. nih.govnih.govnih.govnih.gov

Development of Scaffolds for Biologically Active Molecules

The 5-bromopyridine structure serves as a versatile scaffold for building more complex, biologically active molecules. The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce a variety of functional groups. This allows for the systematic exploration of the chemical space around the pyridine core to develop compounds with desired biological activities. The ethoxyethoxy group can influence the molecule's solubility and pharmacokinetic profile. Patent literature frequently describes the use of substituted bromopyridines in the synthesis of novel compounds with potential therapeutic applications, highlighting the importance of this class of intermediates. justia.comaronpharma.pl

Precursors for Antiproliferative Agents

Substituted pyridines are integral to the design of numerous antiproliferative agents. The synthesis of compounds that can inhibit cell proliferation is a cornerstone of cancer research. While specific examples detailing the use of this compound as a direct precursor for antiproliferative agents are not prominent in the literature, related structures are. For example, compounds with a pyridinylmethoxy aniline (B41778) core have been developed as potent anticancer agents. google.com The general strategy involves using the bromopyridine as a starting point for the construction of larger molecules that can interact with biological targets involved in cell growth and division. nih.gov

Agrochemical and Material Science Applications

Beyond pharmaceuticals, the unique chemical properties of this compound lend themselves to applications in other fields of chemical innovation.

Intermediate in Agrochemical Development

Contributions to Polymer and Gradient Copolymer Synthesis

The incorporation of pyridine units into polymer backbones can impart desirable properties such as thermal stability, specific optical characteristics, and gas permeability. The bromine atom on this compound can serve as a handle for polymerization reactions. Although direct evidence of this specific monomer's use in polymer synthesis is not widespread, the synthesis of polyimides and other high-performance polymers often relies on diamine or dianhydride monomers containing pyridine rings. researchgate.net The flexible ethoxyethoxy side chain could potentially be used to tune the physical properties of the resulting polymers, such as their solubility and glass transition temperature. The development of branched and hyperbranched polymers is also an active area of research where functionalized monomers play a key role. mdpi.com

Integration into Novel Optoelectronic and Photovoltaic Materials (e.g., Perovskites with related compounds)

The unique combination of a pyridine core, a reactive bromine site, and a flexible ethoxyethoxy side chain in this compound makes it a compound of interest for the development of advanced optoelectronic and photovoltaic materials. While direct reports on its specific use are emerging, the function of its constituent parts is well-documented in related systems, particularly in the field of perovskite solar cells (PSCs) and organic electronics.

Furthermore, the ethoxyethoxy side chain offers several advantages. Ether chains are known to influence the crystallization process of perovskite films. For instance, the use of solvents like 2-methoxyethanol (B45455) has been shown to result in smaller, more uniform perovskite crystals, leading to improved surface coverage and reduced current leakage in solar cell devices. rsc.org This suggests that incorporating an ethoxyethoxy group onto a passivating molecule could similarly help control film morphology during formation. In related organic electronic materials, flexible glycolated side chains on conjugated backbones, such as those on 5,5'-Dibromo-3,3'-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2'-bithiophene, are utilized to enhance solubility in common organic solvents. ossila.com This improved processability is crucial for fabricating high-quality thin films. Moreover, the oxygen atoms in these ether chains can induce backbone coplanarity through non-covalent intramolecular interactions, which facilitates more efficient charge transport. ossila.com

Research on modifying the electron transport layer (ETL) in PSCs has shown that incorporating specific additives can significantly boost performance. For example, modifying a tin oxide (SnO₂) ETL with methylenediammonium dichloride (MDACl₂) has been demonstrated to passivate surface defects, improve film conductivity, and promote the growth of high-quality perovskite films with high crystallinity. mdpi.com This approach leads to superior charge extraction and transport. A molecule like this compound could be explored as a functional additive or as a building block for more complex interfacial materials designed to achieve similar effects. The bromo- position provides a convenient handle for covalently grafting the molecule onto surfaces or for polymerization to form a dedicated interlayer.

The table below summarizes findings from a study on modifying the SnO₂ ETL with MDACl₂, illustrating the typical performance enhancements sought by incorporating novel additives in perovskite solar cells.

| Device Configuration | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |

|---|---|---|---|---|

| Control (SnO₂) | 1.12 | 24.28 | 77.62 | 21.12 |

| Modified (SnO₂-MDACl₂) | 1.14 | 24.51 | 80.21 | 22.42 |

Data derived from research on ETL modification in perovskite solar cells, demonstrating the potential impact of advanced material integration. mdpi.com

Ligand Design and Coordination Chemistry

The pyridine ring is a fundamental building block in coordination chemistry, prized for its ability to form stable complexes with a wide range of metal ions. The functional groups on this compound allow for its use as a precursor in the design of sophisticated, tailor-made ligands for various applications.

Synthesis of Metal-Binding Pyridine Derivatives

The bromine atom at the 5-position of the pyridine ring is the primary reactive site for elaborating the structure of this compound into more complex ligands. This halogen atom is amenable to a variety of well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of multi-dentate ligands.

For example, a common strategy for creating bidentate ligands (ligands that bind to a metal center through two points) involves the coupling of two halopyridine units. Nickel-catalyzed reductive homocoupling of 2-halopyridines is an effective method for synthesizing 2,2'-bipyridines. mdpi.com Similarly, palladium-catalyzed homocoupling reactions can be used on bromopyridines to yield bipyridine structures. mdpi.com By applying these methodologies, this compound could be coupled to another pyridine derivative to create a bipyridine ligand featuring the solubilizing ethoxyethoxy group.

The synthesis of tridentate ligands, such as terpyridines, often involves a multi-step process. One established method begins with the reaction of 2-acetylpyridine (B122185) with N,N-dimethylformamide dimethyl acetal (B89532) to form an enaminone intermediate. nih.gov This intermediate can then undergo a condensation and cyclization reaction with another substituted pyridine derivative to form the central ring of the terpyridine structure. nih.gov The 5-bromo position on this compound could be transformed via a coupling reaction to introduce an acetyl group, making it a suitable starting material for this type of synthesis, ultimately yielding a functionalized terpyridine ligand.

The research findings on the synthesis of various pyridine-based ligands are summarized in the table below.

| Ligand Type | Synthetic Method | Precursor Example | Reference |

|---|---|---|---|

| Bipyridines | Ni-catalyzed Reductive Homocoupling | 2-halopyridines | mdpi.com |

| Bipyridines | Pd-catalyzed Homocoupling | Bromopyridines | mdpi.com |

| Terpyridines | Kröhnke Reaction | 2-acetylpyridine | nih.gov |

| Functionalized Pyridines | Suzuki Coupling | Bromopyridines | mdpi.comresearchgate.net |

Application in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple discrete molecules linked by non-covalent interactions. Coordination chemistry is a cornerstone of this field, where metal ions act as "glue" to direct the self-assembly of organic ligands into large, well-defined architectures such as cages, grids, and polymers.

Ligands derived from this compound are well-suited for this purpose. The pyridine nitrogen provides a predictable coordination site for a metal ion. By synthesizing bidentate or tridentate ligands as described in the previous section, chemists can create building blocks that will assemble in a predetermined fashion upon the addition of an appropriate metal salt. For instance, a bis-bidentate ligand can coordinate with a square-planar metal ion like Pd(II) or Pt(II) to form a molecular square.

The ethoxyethoxy side chain plays a crucial, albeit secondary, role in this context. Supramolecular assemblies can often become large and insoluble. The flexible and polar ethoxyethoxy groups enhance the solubility of both the ligand and the final metal-organic complex in a range of solvents, which is vital for both the synthesis and characterization of these complex structures. This solubilizing effect allows for the formation of high-order structures in solution that might otherwise precipitate prematurely. This principle is key to creating functional supramolecular materials for catalysis, molecular recognition, and drug delivery.

Advanced Analytical and Spectroscopic Characterization of 2 2 Ethoxyethoxy 5 Bromopyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-(2-Ethoxyethoxy)-5-bromopyridine by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in the ethoxyethoxy side chain and the pyridine (B92270) ring. The ethoxy group's protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. The protons of the ethoxyethoxy chain will exhibit more complex splitting patterns. The protons on the pyridine ring will have characteristic chemical shifts in the aromatic region, influenced by the bromine and ethoxyethoxy substituents.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbons of the ethoxyethoxy side chain will appear at higher field strengths. acs.orgbas.bgspectrabase.comchemicalbook.com

Below is a table summarizing typical chemical shifts for the core structures found in this compound.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Pyridine Ring | 7.0 - 8.5 | 120 - 150 |

| -O-CH₂-CH₂-O- | 3.5 - 4.5 | 60 - 75 |

| CH₃-CH₂-O- | 1.2 (triplet), 3.5 (quartet) | 15, 60 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. rsc.orgresearchgate.net Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, helping to trace the connectivity of protons within the ethoxyethoxy chain and on the pyridine ring. bas.bgrsc.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. bas.bgrsc.org These techniques are instrumental in confirming the precise substitution pattern on the pyridine ring and the exact structure of the side chain. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govphcog.com This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides a mass spectrum for each separated component. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ethoxyethoxy side chain and the loss of bromine. nist.govmassbank.eunist.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for this class of compounds.

Below is a table showing the expected exact masses for the isotopic peaks of this compound.

| Isotopologue | Molecular Formula | Exact Mass |

| Containing ⁷⁹Br | C₉H₁₂⁷⁹BrNO₂ | 245.0051 |

| Containing ⁸¹Br | C₉H₁₂⁸¹BrNO₂ | 247.0031 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing complex mixtures containing this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques. By using appropriate columns and detection methods, these techniques can separate the target compound from impurities and starting materials, allowing for accurate quantification of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. This method is particularly valuable for assessing the purity of the compound and for monitoring the progress of reactions involving its synthesis or modification.

In a typical HPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. A solvent or solvent mixture, the mobile phase, is then pumped through the column at high pressure. The separation of the components in the sample is based on their differential partitioning between the stationary and mobile phases. For this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The retention time, the time it takes for the compound to travel from the injector to the detector, is a key parameter for identification. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (at a specific wavelength) |

| Typical Retention Time | Dependent on specific method parameters |

| Purity Assessment | Based on peak area percentage |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are additional chromatographic techniques used for the analysis of this compound.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert gas, such as helium or nitrogen, serves as the mobile phase, carrying the sample through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column walls. The retention time in GC is a characteristic property that can be used for identification.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique often used for monitoring reaction progress and for preliminary purity checks. A small spot of the sample is applied to a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier like a glass or aluminum plate. The plate is then placed in a developing chamber with a shallow pool of a solvent, the eluent. As the eluent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. The position of the spot corresponding to this compound, characterized by its retention factor (Rf) value, can be visualized under UV light.

| Technique | Stationary Phase | Mobile Phase/Eluent | Principle of Separation | Application |

| Gas Chromatography (GC) | High boiling point liquid polymer | Inert gas (e.g., He, N2) | Volatility and interaction with stationary phase | Purity analysis, identification of volatile impurities |

| Thin-Layer Chromatography (TLC) | Silica gel or alumina | Organic solvent mixture | Differential adsorption | Reaction monitoring, rapid purity assessment |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. The absorption of this radiation is measured and plotted as a spectrum, which shows a unique pattern of absorption bands corresponding to the different vibrational modes of the molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm its molecular structure. These include:

C-O-C stretching vibrations from the ethoxyethoxy group, typically observed in the region of 1260-1000 cm⁻¹.

Aromatic C=C and C=N stretching vibrations from the pyridine ring, appearing in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations from the alkyl and aromatic parts of the molecule, usually found around 3100-2850 cm⁻¹.

C-Br stretching vibration , which is expected at lower frequencies, typically below 800 cm⁻¹.

By analyzing the positions and intensities of these absorption bands, the presence of the key functional groups in this compound can be unequivocally confirmed.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| C-H stretch (aromatic) | 3100-3000 | Pyridine ring |

| C-H stretch (aliphatic) | 3000-2850 | Ethoxyethoxy group |

| C=C, C=N stretch | 1600-1400 | Pyridine ring |

| C-O-C stretch | 1260-1000 | Ether linkages |

| C-Br stretch | < 800 | Bromo-substituent |

X-ray Crystallography for Solid-State Structural Elucidation

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact positions of all the atoms can be determined, leading to a complete and unambiguous structural elucidation.

The crystal structure would reveal the planarity of the pyridine ring, the conformation of the flexible ethoxyethoxy side chain, and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice.

Electrochemical and Photophysical Characterization

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry is an electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. It provides information about the potentials at which a molecule can be oxidized or reduced, as well as the stability of the resulting species.

In a cyclic voltammetry experiment, a solution of this compound in a suitable solvent containing a supporting electrolyte is placed in an electrochemical cell with three electrodes: a working electrode, a reference electrode, and a counter electrode. The potential of the working electrode is swept linearly with time between two set values, and the resulting current is measured.

The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the oxidation and reduction potentials of the compound. For this compound, the electron-withdrawing bromine atom and the electron-donating ethoxyethoxy group will influence the electron density of the pyridine ring, thereby affecting its redox behavior. The data obtained from cyclic voltammetry is crucial for applications where the electron-transfer properties of the molecule are important, such as in the development of electronic materials or catalysts.

| Parameter | Information Obtained | Relevance for this compound |

| Oxidation Potential (Epa) | Potential at which the compound is oxidized | Indicates the ease of removing electrons |

| Reduction Potential (Epc) | Potential at which the compound is reduced | Indicates the ease of adding electrons |

| Peak Separation (ΔEp) | Difference between Epa and Epc | Provides information on the reversibility of the redox process |

| Peak Current (ip) | Magnitude of the current at the peak potential | Related to the concentration and diffusion coefficient of the analyte |

Fluorescence and UV-Vis Spectroscopy for Optical Properties

The optical characteristics of this compound and its derivatives are critical for understanding their electronic structure and potential use in materials science and as biological probes. Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are the primary tools for these investigations.

UV-Vis spectroscopy of pyridine derivatives typically reveals absorption bands corresponding to π → π* and n → π* electronic transitions. For instance, a study on 2-fluoro-5-bromopyridine identified three intense band systems due to π* ← π transitions in the 185-340 nm range. nih.gov The exact position and intensity of these absorption bands for this compound would be influenced by the ethoxyethoxy substituent and the bromine atom, as well as the solvent environment. The polarity of the solvent can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. Theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), can be employed to simulate and interpret the experimental UV-Vis spectra. sharif.edu

Fluorescence spectroscopy provides insights into the emission properties of these compounds after they absorb light. While not all pyridine derivatives are strongly fluorescent, structural modifications can enhance their emissive properties. For some pyridine derivatives, protonation of the pyridine nitrogen can lead to a redshift in the fluorescence emission. nih.gov The fluorescence of derivatives can also be highly sensitive to the solvent environment, with changes in solvent polarity potentially leading to shifts in the emission wavelength. nih.gov For example, in one study, the main fluorescence emission band of a furo[2,3-b]pyridine (B1315467) derivative shifted to longer wavelengths as the polarity of the solvent increased. researchgate.net Furthermore, some pyridine-based compounds exhibit aggregation-induced enhanced emission (AIEE), where the fluorescence intensity increases in aggregate form compared to in solution. nih.gov The characterization of these properties is crucial for the development of fluorescent probes and materials.

Table 1: Spectroscopic Data for Related Pyridine Derivatives

| Compound | Technique | Key Findings | Reference |

| 2-Fluoro-5-bromopyridine | UV-Vis Spectroscopy | Observation of three π* ← π transitions. The 0,0 band of the first system was located at 35944 cm⁻¹. | nih.gov |

| (2,4,6-tris(4-(hexyloxy)phenyl)pyridine) | Fluorescence Spectroscopy | Exhibited a redshift in fluorescence upon protonation and demonstrated aggregation-induced enhanced emission (AIEE). | nih.gov |

| Furo[2,3-b]pyridine derivative | Fluorescence Spectroscopy | The main emission band shifted to longer wavelengths with increasing solvent polarity. | researchgate.net |

Biological and Cellular Assay Techniques (e.g., for assessing biological activity of derived compounds)

Derivatives of this compound are synthesized and evaluated for a wide range of potential biological activities. Pyridine and its derivatives are known to exhibit diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The assessment of these activities requires a variety of specialized biological and cellular assays.

For evaluating potential anticancer activity, a primary step is often to screen the compounds for cytotoxicity against various cancer cell lines. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and thus their viability. nih.gov Compounds that show significant cytotoxicity can be further investigated to determine their mechanism of action. For example, kinase inhibitory assays are employed to see if the compounds target specific enzymes involved in cancer cell proliferation, such as PIM-1 kinase. nih.gov The ability of the compounds to induce apoptosis (programmed cell death) or autophagy can also be assessed using techniques like flow cytometry with specific staining agents, such as acridine (B1665455) orange for autophagy. nih.gov

In the context of antimicrobial activity, derivatives would be tested against a panel of pathogenic bacteria and fungi. The antimicrobial efficacy can be quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microbe. researchgate.net These assays are crucial for the development of new antibiotic and antifungal agents.

The following table summarizes some of the key cellular and biological assays that could be employed to characterize the biological activity of derivatives of this compound.

Table 2: Examples of Biological and Cellular Assays for Pyridine Derivatives

| Assay Type | Purpose | Example Application for Pyridine Derivatives | Reference |

| MTT Assay | To assess the cytotoxicity of compounds against cancer cell lines. | Determining the IC₅₀ values of novel pyridine-based compounds against MCF-7 breast cancer cells. | nih.gov |

| Kinase Inhibitory Assay | To determine if a compound inhibits the activity of a specific kinase enzyme. | Evaluating the inhibitory activity of pyridine derivatives against PIM-1 kinase. | nih.gov |

| Acridine Orange Staining with Flow Cytometry | To quantify autophagy in cells treated with a compound. | Measuring autophagic cell death in MCF-7 cells induced by a pyridine derivative. | nih.gov |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism. | Assessing the antimicrobial activity of newly synthesized pyridine derivatives against E. coli and C. albicans. | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 2 Ethoxyethoxy 5 Bromopyridine Systems

Mechanistic Modeling of Reaction Pathways and Transition States

Should relevant scientific research on this topic be published in the future, a detailed article could then be composed.

Future Research Directions and Emerging Trends in 2 2 Ethoxyethoxy 5 Bromopyridine Chemistry

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of chiral molecules with high purity is a cornerstone of modern pharmaceutical and agrochemical development. For derivatives of 2-(2-Ethoxyethoxy)-5-bromopyridine, the development of stereoselective and enantioselective synthetic methods is a critical future direction. While specific enantioselective routes for this exact compound are not yet widely established, research on related heterocyclic systems provides a clear roadmap.

A promising approach is the use of transition-metal-catalyzed asymmetric hydrogenation. For instance, novel Iridium (Ir)-catalyzed asymmetric hydrogenation protocols have been successfully developed for synthesizing chiral tetrahydroquinoxaline (THQ) derivatives, achieving excellent yields and high enantioselectivities (up to 98% ee). rsc.org This methodology allows for the selective production of either enantiomer by simply adjusting the reaction solvent. rsc.org Adapting such catalytic systems to prochiral derivatives of this compound could enable the controlled synthesis of specific stereoisomers, which is essential for evaluating their distinct biological activities. Future research will likely focus on designing chiral ligands and catalysts tailored for the asymmetric transformation of substrates based on the this compound scaffold.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Sustainability

Modern chemical synthesis prioritizes efficiency, selectivity, and sustainability. The exploration of novel catalytic systems for reactions involving this compound is key to meeting these goals. The bromine atom at the C5 position makes this compound an ideal substrate for various cross-coupling reactions.

Palladium-catalyzed systems have been effectively used for coupling reactions of related dihalogenopyridines with stannylpyridines to form bipyridines and terpyridines. researchgate.net Future work could optimize these conditions for this compound, exploring different palladium catalysts and ligands, such as phosphites, to enhance reaction rates and yields. researchgate.net

Beyond palladium, other transition metals are emerging as powerful catalysts. Manganese (Mn)-catalyzed reactions, for example, have been used for the broad-substrate-scope synthesis of pyridine (B92270) derivatives, featuring short reaction times and applicability to gram-scale production. organic-chemistry.org Furthermore, photocatalyst-free cross-coupling reactions, driven by the formation of electron donor-acceptor (EDA) complexes, represent a cutting-edge, sustainable approach for the C4-alkylation of pyridines that could be adapted for functionalizing the this compound ring. organic-chemistry.org The development of these and other novel catalytic methods will be instrumental in making the synthesis of complex pyridine derivatives more practical and environmentally friendly.

Expansion of Biological Applications and Structure-Activity Relationship (SAR) Studies for Derived Compounds

Substituted pyridines are a cornerstone of medicinal chemistry, and 5-bromopyridine derivatives often serve as crucial intermediates in the synthesis of pharmaceuticals. google.com A significant future research direction is the systematic exploration of the biological potential of compounds derived from this compound and the establishment of clear Structure-Activity Relationships (SAR).

SAR studies on other substituted pyridine series have demonstrated how minor structural modifications can dramatically impact biological activity. For example, in a series of 2-methoxypyridine-3-carbonitrile derivatives, the introduction of electron-withdrawing groups, such as a nitro group, led to potent cytotoxic activity against several cancer cell lines. mdpi.com Similarly, altering the size and hydrophilicity of substituents on an attached phenyl ring was found to directly influence the compounds' inhibitory effects. mdpi.com

A systematic SAR study on this compound derivatives would involve:

Synthesizing a library of analogues by modifying the ethoxyethoxy chain or replacing the bromine atom with various functional groups via cross-coupling reactions.

Screening these new compounds for a range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. acs.orgresearchgate.net

Correlating the observed biological activity with the specific structural changes to guide the design of next-generation therapeutic agents with enhanced potency and selectivity.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of the pyridine ring make it a valuable component in materials science. pipzine-chem.com this compound is a promising building block for creating advanced functional materials and for applications in nanotechnology. The pyridine nitrogen can coordinate with metal ions, making it an excellent ligand for forming metal-organic frameworks (MOFs) or other coordination polymers.

The flexible ethoxyethoxy side chain can influence the solubility, processability, and self-assembly properties of resulting materials, while the bromine atom provides a reactive site for polymerization or post-synthetic modification. Future research is expected to focus on incorporating this molecule into:

Metal-Organic Frameworks (MOFs): Using derivatives of this compound as organic linkers to create MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, or catalysis.

Organic Electronics: Synthesizing conjugated polymers containing the pyridine unit for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Nanoparticles and Surfaces: Grafting the molecule onto nanoparticle surfaces to modify their properties or to act as a recognition element in chemical sensors.

Application of Green Chemistry Principles in Scalable Production of Pyridine Derivatives

As the demand for complex pyridine derivatives grows, implementing green chemistry principles in their large-scale production is essential. This involves developing methods that are safer, more energy-efficient, and generate less waste.

Several green synthetic strategies are being actively explored for pyridine synthesis:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields compared to conventional heating methods. acs.orgnih.gov

One-Pot Multicomponent Reactions (MCRs): MCRs improve efficiency and atom economy by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. acs.orgnih.gov

Mechanochemistry: Performing reactions by grinding solid reactants together, often without any solvent, represents a highly sustainable approach that is being applied to the synthesis of heterocyclic compounds like imidazo[1,2-α]pyridines. researchgate.net

Sustainable Catalysts and Solvents: The use of earth-abundant metal catalysts (like manganese) and environmentally benign solvents is a key focus. organic-chemistry.org

Applying these principles to the synthesis of this compound and its derivatives will be crucial for ensuring that their production is both economically viable and environmentally responsible on an industrial scale. nih.govrsc.org

Q & A

Basic Research Questions

What are the recommended synthetic routes for 2-(2-Ethoxyethoxy)-5-bromopyridine, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 5-bromo-2-chloropyridine) can react with 2-ethoxyethanol under basic conditions (e.g., NaH or K₂CO₃) to introduce the ethoxyethoxy group.

- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) to remove unreacted starting materials. Confirm purity (>99%) via HPLC or GC-MS .

- Critical Step: Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane/EtOAc) to avoid over-bromination or side reactions .

What safety protocols are essential when handling this compound?

Answer:

- Engineering Controls: Use fume hoods to minimize inhalation exposure. Local exhaust ventilation is preferred for large-scale reactions .

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., N95) if airborne concentrations exceed safe limits .

- Emergency Measures: Ensure eyewash stations and safety showers are accessible. Store in sealed containers away from oxidizers .

How can researchers confirm the structural integrity of this compound?

Answer:

- Spectroscopic Methods:

- Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

How does the ethoxyethoxy substituent influence regioselectivity in cross-coupling reactions?

Answer:

The electron-donating ethoxyethoxy group activates the pyridine ring at the para position (relative to bromine), favoring Suzuki-Miyaura couplings with aryl boronic acids at the 5-bromo site.

- Mechanistic Insight: Steric hindrance from the ethoxyethoxy chain may reduce reactivity at the 3-position. Confirm regioselectivity via X-ray crystallography (e.g., monoclinic P21/c symmetry observed in similar bromopyridines) .

- Optimization: Use Pd(PPh₃)₄ catalyst and DMF/H₂O solvent at 80°C for >90% yield .

What methodologies resolve contradictions in solubility data for this compound?

Answer:

Solubility discrepancies often arise from solvent polarity and temperature variations.

- Experimental Design:

- Data Interpretation: Higher solubility in TEOP (~120 mg/mL) is attributed to ether-oxygen coordination, whereas DMSO solubility (~50 mg/mL) aligns with its high polarity .

How can researchers characterize the electrochemical stability of this compound for battery applications?

Answer:

- Cyclic Voltammetry (CV): Perform in 0.1 M TBAPF₆/ACN at 100 mV/s. Look for redox peaks between −1.5 V and +1.5 V (vs. Ag/AgCl) to assess stability .

- Impedance Spectroscopy: Measure ionic conductivity of NaDEEP-based electrolytes containing the compound. Optimal conductivity (~1.5 mS/cm) occurs at 30 wt% salt concentration .

What strategies mitigate side reactions during functionalization of this compound?

Answer:

- Protecting Groups: Temporarily protect the ethoxyethoxy chain with TMSCl to prevent nucleophilic attack during lithiation .

- Low-Temperature Reactions: Conduct Grignard additions at −78°C to suppress elimination pathways .

- Catalyst Screening: Use Pd/Cu bimetallic systems for Sonogashira couplings to minimize homocoupling byproducts .

Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~259.1 g/mol | |

| Melting Point | 85–90°C (decomposes above 100°C) | |

| Solubility in TEOP | 120 mg/mL | |

| Crystal System | Monoclinic (P21/c) |

Table 2: Common Analytical Techniques and Parameters

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH/H₂O, 1 mL/min | Purity analysis (>99%) |

| X-ray Diffraction | λ = 0.7107 Å, θ range 2–30° | Confirm crystal structure |

| TGA | Heating rate 10°C/min under N₂ | Thermal stability assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.